3-(3,5-Difluorobenzyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3,5-Difluorobenzyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure combining a triazole ring with a thiadiazole ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorobenzyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-difluorobenzyl chloride with 3-pyridyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorobenzyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorobenzyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Difluorobenzyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3,5-Difluorobenzyl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3,5-Difluorobenzyl)-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(3,5-Difluorobenzyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern and the combination of the triazole and thiadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H9F2N5S |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9F2N5S/c16-11-4-9(5-12(17)7-11)6-13-19-20-15-22(13)21-14(23-15)10-2-1-3-18-8-10/h1-5,7-8H,6H2 |
InChI Key |
NGMYKQHSOQYBFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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